

APC-200: A Preclinical Candidate for Prostate Cancer Targeting Oxidative Stress

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: APC-200

Cat. No.: B1149891

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

APC-200 is a promising, orally administered small molecule in late-stage preclinical development for the treatment of prostate cancer.^[1] Its mechanism of action centers on the inhibition of reactive oxygen species (ROS) formation within prostate cancer cells, thereby mitigating inflammation and androgen-induced oxidative stress.^[1] Animal studies have demonstrated its potential to significantly delay disease progression and improve survival rates.^[1] This technical guide provides a comprehensive overview of the currently available information on **APC-200**, including its known properties and biological activities. It is important to note that specific details regarding the chemical structure of **APC-200**, such as its CAS number and IUPAC name, are not publicly available at this time.^[1]

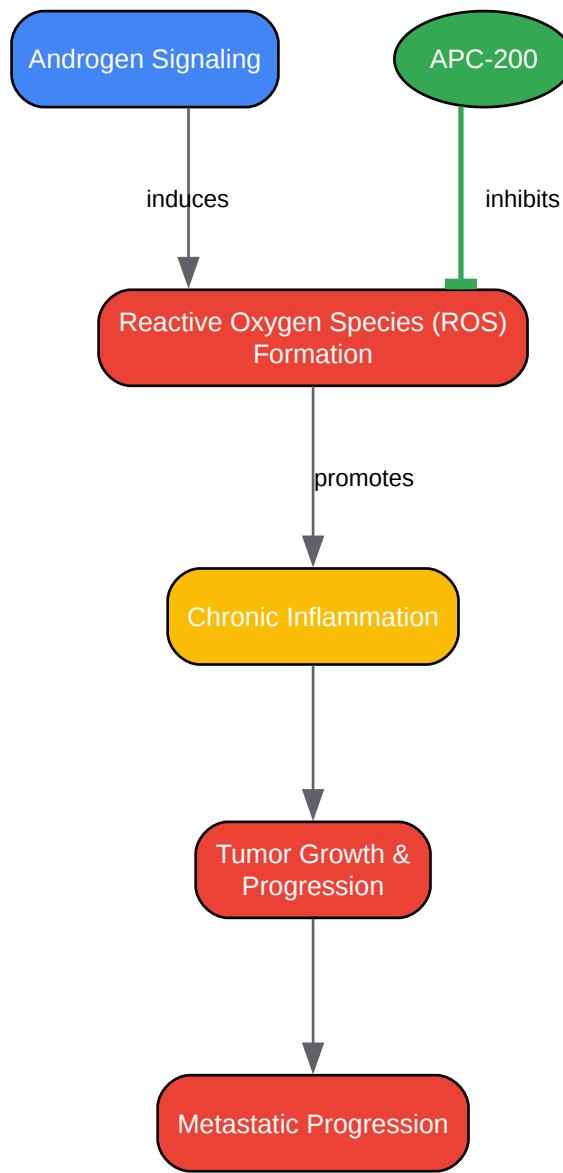
Introduction

Chronic inflammation and oxidative stress are well-established drivers of cancer progression, particularly in hormone-sensitive cancers like prostate cancer. Androgen signaling in prostate cancer cells can lead to an increase in reactive oxygen species (ROS), which in turn promotes a pro-inflammatory microenvironment conducive to tumor growth and metastasis.^[1] **APC-200** has emerged as a targeted therapeutic candidate that directly addresses this pathway. By specifically inhibiting ROS formation in prostate cancer cells, **APC-200** offers a potential new strategy to disrupt the cycle of inflammation and oxidative stress that fuels the disease.^[1]

Physicochemical and Pharmacological Properties

While detailed quantitative data on **APC-200** remains limited in publicly accessible sources, the following table summarizes the available information.

Property	Value	Source
Synonyms	APC200, APC 200	[1]
CAS Number	None available	[1]
IUPAC Name	None available	[1]
Molecular Formula	Not available	[1]
Molecular Weight	Not available	[1]
Appearance	Solid powder	[1]
Purity	>98% (or refer to the Certificate of Analysis)	[1]
Solubility	Information not publicly available.	
Storage	Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.	[1]
Shipping Condition	Shipped under ambient temperature as a non-hazardous chemical.	[1]
Development Stage	Late-stage preclinical	[1]
Administration Route	Oral	[1]


Mechanism of Action and Signaling Pathway

APC-200's primary mechanism of action is the inhibition of reactive oxygen species (ROS) formation specifically within prostate cancer cells.[\[1\]](#) This targeted action is crucial as it blocks the downstream effects of androgen-induced oxidative stress and inflammation, both of which

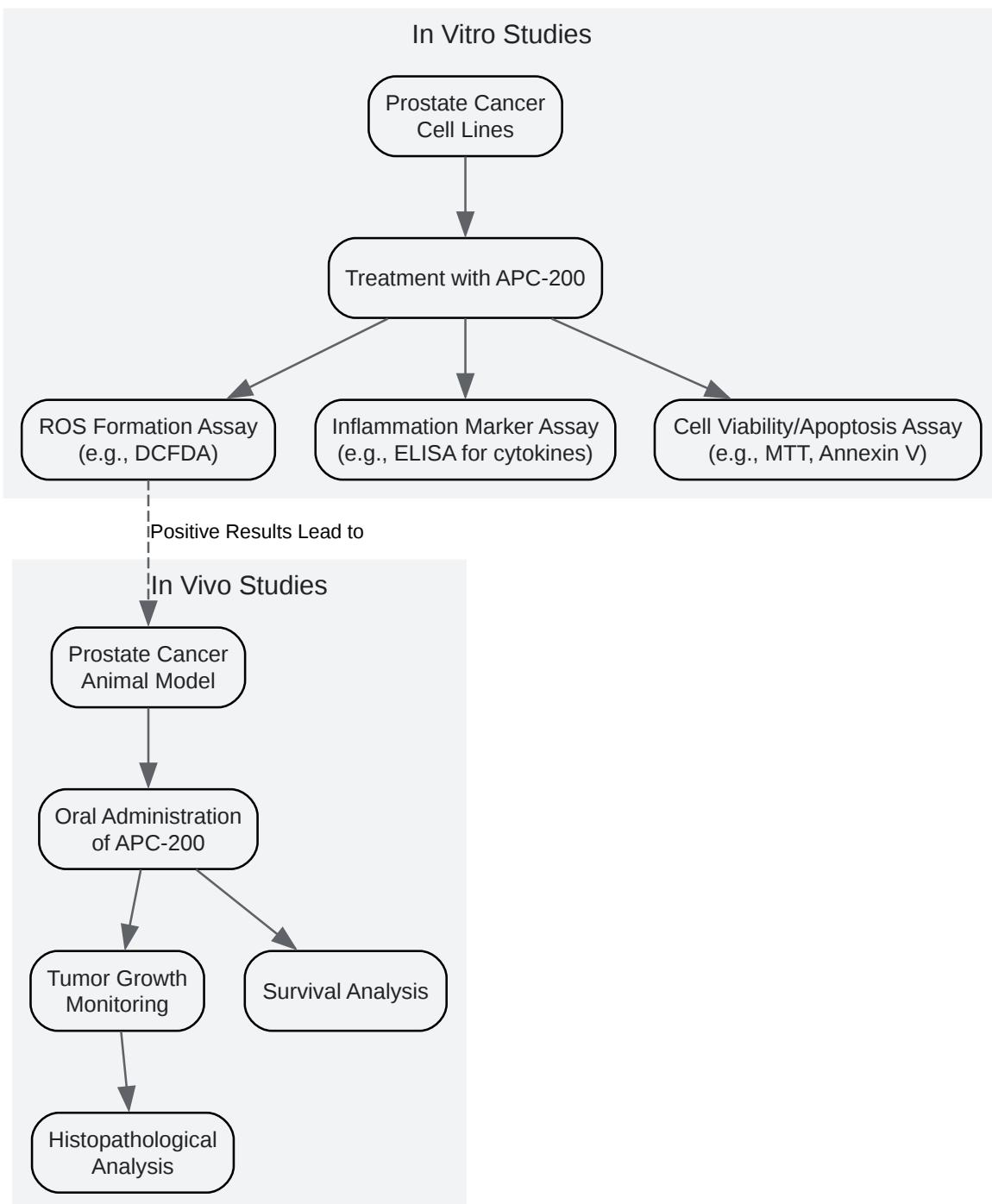
are key contributors to the progression of prostate cancer and the development of castrate-resistant tumors.^[1]

The proposed signaling pathway influenced by **APC-200** is depicted below:

Proposed Signaling Pathway of APC-200 in Prostate Cancer

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **APC-200** in prostate cancer cells.


Preclinical Studies

Animal models have been instrumental in demonstrating the therapeutic potential of **APC-200**. In these studies, the compound has shown to be a potent inhibitor of chronic inflammation.[1] Furthermore, treatment with **APC-200** resulted in a significant delay in the progression of prostate cancer and an increase in overall survival in animal disease models.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of **APC-200** are not publicly available. However, based on the description of its biological activity, standard assays for assessing ROS formation, inflammation, and cancer cell viability would likely be employed. An illustrative workflow for evaluating a compound like **APC-200** is provided below.

Illustrative Experimental Workflow for APC-200 Evaluation

[Click to download full resolution via product page](#)

Caption: A general workflow for the preclinical evaluation of **APC-200**.

Conclusion and Future Directions

APC-200 represents a novel and targeted approach for the treatment of prostate cancer by disrupting the critical interplay between androgen signaling, oxidative stress, and inflammation. The preclinical data gathered to date are encouraging, suggesting that **APC-200** could offer a significant clinical benefit. As the compound progresses through further development, the elucidation of its precise chemical structure and more detailed pharmacological properties will be of great interest to the scientific community. Future studies will likely focus on clinical trials to establish the safety and efficacy of **APC-200** in human patients.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data as of the date of publication. It is not intended for human or veterinary use.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [APC-200: A Preclinical Candidate for Prostate Cancer Targeting Oxidative Stress]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1149891#apc-200-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1149891#apc-200-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com